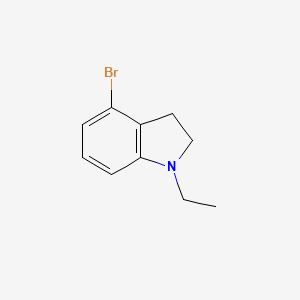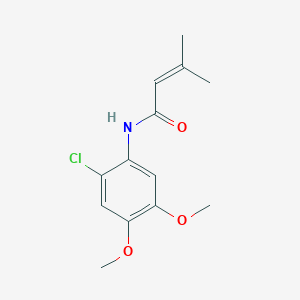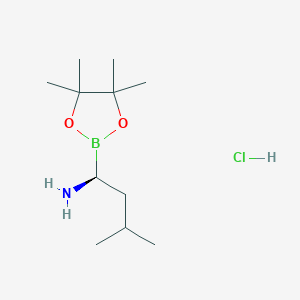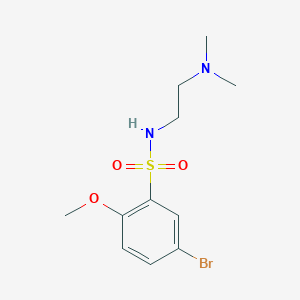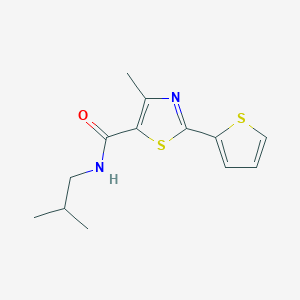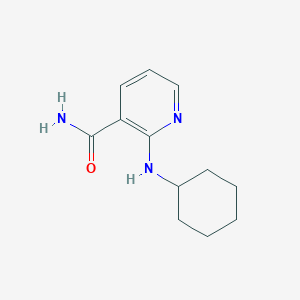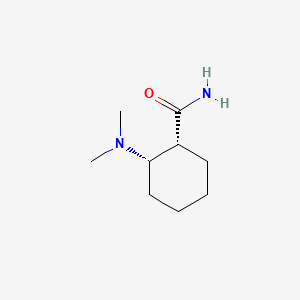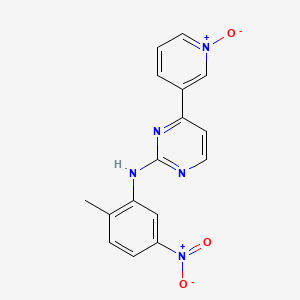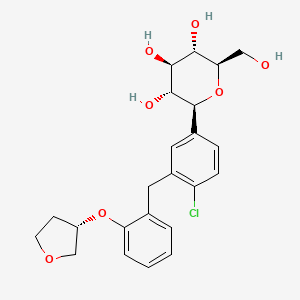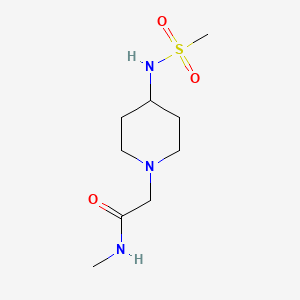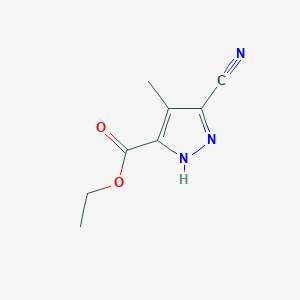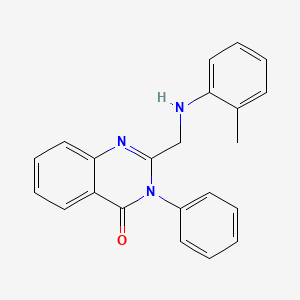![molecular formula C29H32FNO4 B14900459 tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14900459.png)
tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate is a complex organic compound with a unique structure that includes a tert-butyl group, a cyclopropyl ring, and a fluorinated benzo[k]phenanthridin moiety
Méthodes De Préparation
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other halogens or functional groups using nucleophilic substitution reactions.
Esterification and Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions
Applications De Recherche Scientifique
tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its high photoluminescent quantum yield and excellent compatibility with solution-processing methods.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways in diseases.
Materials Science: Its incorporation into polymers and other materials can enhance their mechanical and thermal properties
Mécanisme D'action
The mechanism of action of tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The fluorine atom and the cyclopropyl ring play crucial roles in enhancing the compound’s binding affinity and selectivity towards its targets .
Comparaison Avec Des Composés Similaires
Similar compounds include other tert-butyl esters and fluorinated benzo[k]phenanthridin derivatives. Compared to these compounds, tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate exhibits unique properties such as higher solubility, better photoluminescent efficiency, and enhanced stability . Some similar compounds include:
- tert-Butyl benzoate
- Fluorinated phenanthridin derivatives
- Cyclopropyl-substituted aromatic compounds .
Propriétés
Formule moléculaire |
C29H32FNO4 |
|---|---|
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
tert-butyl (3R,5S)-5-[(8S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl]-3,5-dihydroxypentanoate |
InChI |
InChI=1S/C29H32FNO4/c1-29(2,3)35-26(34)14-18(32)13-25(33)22-15-23-27(19-11-10-17(30)12-21(19)22)20-6-4-5-7-24(20)31-28(23)16-8-9-16/h4-7,10-12,16,18,22,25,32-33H,8-9,13-15H2,1-3H3/t18-,22+,25+/m1/s1 |
Clé InChI |
KBAOSLAGHSWZJG-MOADCYBESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C[C@@H](C[C@@H]([C@H]1CC2=C(C3=C1C=C(C=C3)F)C4=CC=CC=C4N=C2C5CC5)O)O |
SMILES canonique |
CC(C)(C)OC(=O)CC(CC(C1CC2=C(C3=C1C=C(C=C3)F)C4=CC=CC=C4N=C2C5CC5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl ((1R,2R,3S,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B14900378.png)
![N-[4-(acetylamino)phenyl]prop-2-enamide](/img/structure/B14900391.png)
